4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid
Description
4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid (CAS: 1375472-41-5) is a substituted benzoic acid derivative featuring a 2,5-dimethylphenyl ethylamino group at the 4-position and a methyl group at the 3-position.
Properties
IUPAC Name |
4-[1-(2,5-dimethylphenyl)ethylamino]-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-11-5-6-12(2)16(9-11)14(4)19-17-8-7-15(18(20)21)10-13(17)3/h5-10,14,19H,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRAMXGTVIWMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC2=C(C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157325-19-3 | |
| Record name | 4-{[1-(2,5-dimethylphenyl)ethyl]amino}-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid, also known by its molecular formula and CAS Number 1157325-19-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 283.4 g/mol
- Structure : The compound features a benzoic acid moiety with an amine substitution that significantly influences its biological interactions.
Biological Activity Overview
The biological activity of 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid can be summarized as follows:
- Anti-inflammatory Activity : The compound has shown promise as a selective inhibitor in inflammatory pathways. It acts on the prostaglandin E2 (PGE2) signaling pathway, which is crucial in mediating inflammatory responses.
- Antitumor Effects : Preliminary studies indicate potential antitumor activity, particularly through mechanisms involving the inhibition of key enzymes associated with cancer cell proliferation.
The mechanisms by which 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid exerts its effects include:
- Inhibition of Cyclooxygenase Enzymes : By inhibiting cyclooxygenase (COX) enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Modulation of Cellular Signaling Pathways : It may influence various signaling pathways involved in cell growth and apoptosis, contributing to its antitumor effects.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound inhibited PGE2-induced TNFα production in human whole blood assays with an IC50 value of approximately 123 nM. This suggests a significant anti-inflammatory potential compared to standard NSAIDs like diclofenac .
- Antitumor Research : In animal models, compounds structurally related to 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid exhibited notable antitumor effects. These studies highlighted the compound's ability to inhibit tumor growth and promote apoptosis in cancer cells .
- Pharmacokinetic Profiling : Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further clinical development .
Data Table: Summary of Biological Activities
Scientific Research Applications
4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid is an organic compound with the molecular formula and a molecular weight of 283.4 . It has a CAS Number of 1157325-19-3 .
Structural Information:
- Molecular Formula:
- SMILES:
- InChI: InChI=1S/C18H21NO2/c1-11-5-6-12(2)16(9-11)14(4)19-17-8-7-15(18(20)21)10-13(17)3/h5-10,14,19H,1-4H3,(H,20,21)
- InChIKey: QRRAMXGTVIWMAF-UHFFFAOYSA-N
Predicted Collision Cross Section:
The predicted collision cross sections for different adducts of the compound are :
- + : m/z = 284.16451, Predicted CCS = 168.7 Ų
- + : m/z = 306.14645, Predicted CCS = 181.9 Ų
- + : m/z = 301.19105, Predicted CCS = 176.2 Ų
- + : m/z = 322.12039, Predicted CCS = 175.3 Ų
- - : m/z = 282.14995, Predicted CCS = 173.0 Ų
- - : m/z = 304.13190, Predicted CCS = 175.8 Ų
- +: m/z = 283.15668, Predicted CCS = 171.8 Ų
- -: m/z = 283.15778, Predicted CCS = 171.8 Ų
The compound features a benzoic acid moiety with an amine substitution that significantly influences its biological interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid with two closely related compounds from the same chemical family, as described in Monatshefte für Chemie (2018) :
| Property | 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid | 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) | 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₂ | C₂₄H₁₈N₄O₆ | C₂₅H₂₀N₄O₇ |
| Substituents | 2,5-Dimethylphenyl ethylamino, 3-methyl | Phenoxy, 4-formyl-2-methoxyphenoxy, triazine | 4-Methoxyphenoxy, 4-formyl-2-methoxyphenoxy, triazine |
| Melting Point | Not reported | 217.5–220 °C | 180–182 °C |
| Synthetic Yield | Not reported | Quantitative yield | Quantitative yield |
| Key Functional Groups | Benzoic acid, secondary amine, methyl, dimethylphenyl | Benzoic acid, triazine, aldehyde, methoxy | Benzoic acid, triazine, aldehyde, methoxy |
| Applications | Underexplored (potential: ligand design, drug intermediates) | Supramolecular assemblies, crystal engineering | Supramolecular assemblies, hydrogen-bonded networks |
Structural and Functional Differences
Backbone Complexity: The target compound lacks the triazine core present in analogs 4i and 4j, which is critical for forming extended hydrogen-bonded networks in supramolecular chemistry . The methoxy and aldehyde groups in 4i and 4j enable diverse intermolecular interactions (e.g., hydrogen bonding with carboxylic acid groups), as highlighted in studies on hydrogen-bonding patterns .
However, Pd/C-catalyzed coupling methods (as in ) may be relevant for introducing aromatic substituents .
Thermal Stability: The lower melting point of 4j (180–182 °C) compared to 4i (217.5–220 °C) suggests that additional methoxy groups may disrupt crystal packing efficiency, a phenomenon consistent with Etter’s hydrogen-bonding graph-set analysis .
Research Implications and Gaps
- 4-{[1-(2,5-Dimethylphenyl)ethyl]amino}-3-methylbenzoic acid shows structural novelty but lacks reported data on crystallography, solubility, or bioactivity. In contrast, analogs 4i and 4j have well-documented roles in crystal engineering .
- Future studies should prioritize crystallographic analysis (using tools like SHELXL ) to elucidate hydrogen-bonding motifs and compare them with triazine-containing analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
